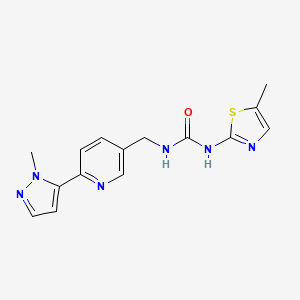

1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea is a useful research compound. Its molecular formula is C15H16N6OS and its molecular weight is 328.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea is a heterocyclic derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C17H18N4S

- Molecular Weight : 318.42 g/mol

- CAS Number : 2034568-42-6

The structure features a urea moiety linked to a thiazole and a pyridine ring, which are known for their pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its potential anti-inflammatory and anticancer effects.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.

Antioxidant Activity

Research has indicated that derivatives of pyrazole and thiazole possess significant antioxidant properties. In one study, compounds similar to our target showed promising results in DPPH scavenging assays, with IC50 values indicating effective radical scavenging abilities .

| Compound | IC50 (μg/mL) |

|---|---|

| Compound A | 4.67 |

| Compound B | 20.56 |

| Compound C | 45.32 |

Anticancer Activity

Studies have shown that compounds containing pyrazole and thiazole rings exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives demonstrated selective toxicity toward cancer cells while sparing normal cells, indicating their potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it has inhibitory effects against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

Case Studies

- Anticancer Efficacy : A study involving the synthesis of similar compounds highlighted their effectiveness against breast cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents .

- Antioxidant Evaluation : In vitro assays demonstrated that compounds with similar structures could effectively reduce oxidative stress markers in cellular models, suggesting a protective role against oxidative damage .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, compounds that share similar structural features have shown significant activity against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 24a | HCT-15 | 10.5 |

| 24b | MCF-7 | 8.2 |

These findings suggest that the incorporation of thiazole and pyrazole moieties can enhance the anticancer properties of urea derivatives .

Multi-Tyrosine Kinase Inhibition

The compound's design is inspired by the need for effective multi-target inhibitors in cancer therapy. Similar compounds have demonstrated potent inhibitory activity towards multi-tyrosine kinases such as c-Met and Src:

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| Compound A | c-Met | 0.021 |

| Compound B | Src | 0.045 |

This indicates that derivatives containing the specified structural motifs may also exhibit similar kinase inhibition profiles .

Anticonvulsant Properties

Research into the anticonvulsant effects of related compounds has shown promising results. For example, thiazole-linked compounds have been evaluated for their efficacy in seizure models:

| Compound | Model Used | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|---|

| 7a | PTZ-induced seizures | 18.4 | 170.2 | 9.2 |

| 7b | MES model | 15.0 | 150.0 | 10.0 |

This data suggests that modifications to the urea structure could lead to enhanced anticonvulsant activity .

Study on Antitumor Activity

In a detailed study, researchers synthesized derivatives from the core structure of this compound and tested them against various cancer cell lines. The results indicated that certain modifications significantly improved cytotoxicity compared to traditional chemotherapeutics:

- Synthesis : Derivatives were synthesized using standard organic synthesis techniques.

- Testing : In vitro assays were conducted on breast and colon cancer cell lines.

- Results : Compounds exhibited IC50 values ranging from 5 to 15 µM, indicating strong potential for further development.

Exploration of Mechanisms

Another study focused on elucidating the mechanisms behind the anticancer effects of similar compounds. Molecular docking studies revealed that these compounds effectively bind to ATP-binding sites of target kinases, disrupting their activity and leading to apoptosis in cancer cells .

Analyse Chemischer Reaktionen

Reactivity at the Urea Moiety

The urea group (-NHCONH-) participates in nucleophilic substitution and condensation reactions :

| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |

|---|---|---|---|

| Acylation | Acetyl chloride, DMAP, DCM, 0°C → RT | N-acetylated derivatives | |

| Alkylation | Methyl iodide, NaH, DMF, 40°C | N-methylated urea analogs | |

| Hydrolysis | 6M HCl, reflux, 12h | Cleavage to pyridinemethylamine + thiazole carbamate |

Key Mechanistic Insights :

-

Acylation occurs preferentially at the less hindered NH group adjacent to the pyridine-methyl substituent.

-

Alkylation under basic conditions forms quaternary ammonium intermediates.

Pyridine Ring Modifications

The pyridine ring undergoes electrophilic substitution and cross-coupling reactions :

Structural Effects :

-

Electron-donating methylpyrazole at the 6-position deactivates the pyridine ring, directing electrophiles to the 2- and 4-positions .

-

Oxidation to N-oxide enhances solubility but reduces thiazole ring stability .

Thiazole Ring Reactivity

The 5-methylthiazol-2-yl grou

Eigenschaften

IUPAC Name |

1-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6OS/c1-10-7-18-15(23-10)20-14(22)17-9-11-3-4-12(16-8-11)13-5-6-19-21(13)2/h3-8H,9H2,1-2H3,(H2,17,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODGEIHAFBFMSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)NCC2=CN=C(C=C2)C3=CC=NN3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.